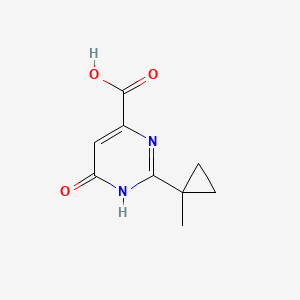

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H10N2O3 |

|---|---|

Molekulargewicht |

194.19 g/mol |

IUPAC-Name |

2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c1-9(2-3-9)8-10-5(7(13)14)4-6(12)11-8/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12) |

InChI-Schlüssel |

BCGUBFMYYDUCAA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC1)C2=NC(=CC(=O)N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves the cyclization of suitable precursors under controlled acidic or basic conditions to form the pyrimidine ring. The key step is the formation of the 1,6-dihydropyrimidine core, functionalized at the 2-position with a 1-methylcyclopropyl group and bearing a carboxylic acid at the 4-position along with a keto group at the 6-position.

- Starting materials often include substituted carbonitriles or amidoximes that provide the nitrogen and carbon framework.

- Cyclization is promoted by reagents and conditions that favor ring closure, such as acidic or basic catalysts, sometimes under microwave irradiation to enhance reaction rates.

- Subsequent functional group transformations (e.g., saponification or amidation) yield the carboxylic acid derivative.

Specific Synthetic Route Example

A representative synthesis approach, adapted from recent literature on pyrimidine derivatives with antiviral activity, involves:

- Formation of amidoximes by reacting hydroxylamine with substituted carbonitriles.

- Michael addition of amidoximes to activated alkynes such as dimethyl acetylenedicarboxylate to form intermediates.

- Claisen rearrangement under microwave radiation to afford dihydroxypyrimidine methyl carboxylates.

- Saponification of methyl esters using lithium hydroxide (LiOH) to obtain the target carboxylic acid.

- Optional amidation to form carboxamides for analog development.

This method allows structural diversification at two points: the R1 substituent on the starting carbonitrile and the amine used for amidation, enabling the synthesis of a library of analogs for biological evaluation.

Reaction Conditions and Reagents

- Hydroxylamine for amidoxime formation.

- Dimethyl acetylenedicarboxylate as a Michael acceptor.

- Microwave irradiation to facilitate Claisen rearrangement.

- LiOH for ester hydrolysis to carboxylic acid.

- Amine reagents for amidation steps.

These conditions are optimized to maximize yield and purity of the pyrimidine derivatives.

Data Table: Representative Synthetic Analogs and Biological Activity

| Compound Type | Substituent (R1) | Substituent (R2) | % Inhibition at 5 μM | IC50 (μM) Range |

|---|---|---|---|---|

| Methyl Carboxylate (ester) | Varied | -- | Up to 100% | 0.59 – 5.0 |

| Carboxylic Acid (target compound class) | Varied | -- | Up to 100% | 0.54 – 3.8 |

| Carboxamide | Varied | Varied | Up to 100% | 0.76 – 5.7 |

Note: The carboxylic acid subtype, which includes 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, shows superior potency in enzymatic inhibition assays compared to esters and amides, indicating the importance of the free acid group for biological activity.

Research Outcomes and Analytical Characterization

- The synthesized compounds were characterized by standard analytical techniques including NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

- Biological assays focused on inhibition of viral endonuclease enzymes (e.g., human cytomegalovirus pUL89 endonuclease), demonstrating that the carboxylic acid derivatives have potent inhibitory activity in the sub-micromolar range.

- Thermal shift assays confirmed strong binding affinity of the acid derivatives to the target enzyme.

- Molecular docking studies supported the experimental data, showing favorable binding interactions of the acid moiety within the enzyme active site, crucial for inhibitory function.

Summary Table of Key Synthetic and Biological Data

| Parameter | Data/Observation |

|---|---|

| Molecular Formula | C9H10N2O3 |

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | 2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |

| CAS Number | VCID: VC17684647 |

| Key Synthetic Steps | Amidoxime formation → Michael addition → Claisen rearrangement → Saponification |

| Optimal Reaction Conditions | Acidic/basic catalysis, microwave irradiation for rearrangement, LiOH saponification |

| Biological Target | Viral endonuclease enzyme (pUL89-C) |

| Potency (IC50) | 0.54 – 3.8 μM (carboxylic acid derivatives) |

| Binding Affinity | Confirmed by thermal shift assay and docking |

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Vergleich Mit ähnlichen Verbindungen

The compound is compared to structurally related dihydropyrimidine derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.

Structural and Physicochemical Properties

The table below summarizes key structural and molecular differences:

Key Observations:

Hydrophobicity : Bulkier substituents like 2,2-dimethylpropyl () increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. The cyclopropane group offers a balance between hydrophobicity and steric demands.

Molecular Weight : The target compound’s inferred molecular weight (~194.19) places it between smaller (e.g., methyl-substituted, 154.13) and larger analogs (e.g., dimethylpropyl-substituted, 210.23), suggesting moderate bioavailability .

Substituent-Driven Functional Differences

- Cyclopropane vs. Linear Alkyl Groups : The cyclopropane’s rigidity may reduce entropy penalties upon target binding, improving binding affinity. In contrast, flexible alkyl groups (e.g., isopropyl) allow conformational adaptability but may weaken specificity .

- Electron-Withdrawing Effects : The carboxylic acid at position 4 and the carbonyl group at position 6 create electron-deficient regions on the pyrimidine ring, which could interact with nucleophilic residues in biological targets. Substituents like methyl () have minimal electronic effects, whereas branched alkyl groups () may sterically block such interactions .

Biologische Aktivität

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 1538440-19-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of xanthine oxidase (XO). This enzyme plays a crucial role in purine metabolism and is a target for treating conditions such as hyperuricemia and gout. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.

- Molecular Formula : CHNO

- Molecular Weight : 194.19 g/mol

- CAS Number : 1538440-19-5

Synthesis and Structure-Activity Relationship

The synthesis of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine derivatives has been explored to evaluate their biological efficacy. The structure is characterized by a pyrimidine ring with a carbonyl group at position 6 and a carboxylic acid at position 4. Variations in substituents at these positions have been shown to significantly influence the inhibitory potency against XO.

Table 1: Structure-Activity Relationship of Pyrimidine Derivatives

| Compound | IC (μM) | Description |

|---|---|---|

| Compound 10c | 0.0181 | Most potent XO inhibitor |

| Compound 10e | 0.0240 | Comparable to febuxostat |

| Compound 9c | 0.5677 | Lower potency |

The above data indicates that modifications to the pyrimidine structure can enhance or reduce inhibitory activity against XO, with specific groups being critical for maintaining efficacy.

Biological Evaluation

Recent studies have demonstrated the biological activity of this compound through various assays:

- Xanthine Oxidase Inhibition : The compound exhibits potent inhibition of XO, with IC values indicating strong potential as a therapeutic agent for hyperuricemia. The most effective derivatives showed IC values comparable to established drugs like febuxostat .

- In vitro Studies : In vitro assays have revealed that certain derivatives significantly reduce uric acid levels in serum when tested in animal models induced with hyperuricemia. For instance, compound 10c showed a notable reduction in serum uric acid levels at a dosage of 5 mg/kg .

- Toxicity Studies : Acute oral toxicity studies indicate that high doses (2000 mg/kg) do not result in significant adverse effects, suggesting a favorable safety profile for further development .

Case Studies

Several studies have focused on the therapeutic implications of this compound:

- Study on Hyperuricemia : A potassium oxonate-induced hyperuricemia model was utilized to evaluate the hypouricemic effect of compound 10c. Results demonstrated significant efficacy in lowering serum uric acid levels, supporting its potential use in clinical settings .

- Anticancer Activity : Other derivatives from the same family have been investigated for anticancer properties against cell lines such as MCF-7, indicating a broader spectrum of biological activity beyond XO inhibition .

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the established synthetic routes for 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, and how can reaction conditions be optimized? A: The compound can be synthesized via multi-step procedures involving cyclopropane ring introduction and pyrimidine ring formation. For example, methyl ester intermediates (e.g., methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate) are synthesized first, followed by hydrolysis to yield the carboxylic acid . Optimization involves adjusting solvent systems (e.g., ethanol/HCl mixtures for reflux ), reaction time, and temperature. Catalytic methods for cyclopropane installation (e.g., transition-metal-mediated processes) may enhance yield.

Structural Confirmation Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Key methods include:

- 1H/13C NMR : To verify substituent positions and cyclopropane integrity (e.g., δ 2.56 ppm for methyl groups in pyrimidine derivatives ).

- LCMS/HPLC : To assess purity (e.g., 94.77% LCMS purity and 97.34% HPLC purity in related dihydropyrimidines ).

- IR Spectroscopy : To identify functional groups like C=O (1722–1631 cm⁻¹) and NH/OH (3174–3450 cm⁻¹) .

Purification Strategies Q: What purification methods are effective for isolating this compound from reaction mixtures? A: Recrystallization from ethanol or ethyl acetate is commonly used for dihydropyrimidine derivatives . Reverse-phase HPLC with C18 columns can resolve polar impurities, while silica gel chromatography is suitable for intermediates .

Advanced Research Questions

Enzyme Inhibition Studies Q: How can researchers evaluate the enzyme inhibitory potential of this compound, and what assays are recommended? A: Target-specific assays (e.g., fluorescence-based or colorimetric enzymatic assays) should be employed. For instance, dihydropyrimidine derivatives are known to inhibit enzymes like dihydroorotate dehydrogenase (DHODH) or proteases . Kinetic studies (IC50/Ki determination) and co-crystallization with target enzymes can elucidate binding modes.

Structure-Activity Relationship (SAR) Analysis Q: What methodologies are used to investigate the role of the 1-methylcyclopropyl group in bioactivity? A: Systematic SAR studies involve synthesizing analogs with modified substituents (e.g., replacing methylcyclopropyl with other hydrophobic groups) and testing their activity in pharmacological models. Computational docking (e.g., AutoDock Vina) can predict interactions between the cyclopropane moiety and enzyme active sites .

Contradictory Bioactivity Data Q: How should researchers address discrepancies in reported bioactivity data for this compound? A: Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays). Control variables such as solvent (DMSO concentration), pH, and cell line specificity. Replicate experiments with independently synthesized batches to rule out synthetic artifacts .

Metabolite Identification Q: What strategies are recommended for identifying metabolic breakdown products of this compound? A: Use high-resolution mass spectrometry (HRMS) coupled with liver microsome assays to detect phase I/II metabolites. Stable isotope labeling (e.g., 13C-methylcyclopropyl) can track metabolic pathways .

Computational Modeling Q: How can molecular dynamics simulations improve understanding of this compound's mechanism? A: Simulations (e.g., GROMACS) can model the compound’s interaction with lipid bilayers or protein targets over time. Free energy perturbation (FEP) calculations quantify binding affinity changes caused by structural modifications .

Stability Under Physiological Conditions Q: What experiments assess the compound’s stability in biologically relevant environments? A: Conduct accelerated stability studies in buffers (pH 4–8) and serum at 37°C. Monitor degradation via LCMS and compare half-lives. Protective strategies (e.g., prodrug design) may enhance stability .

Crystallographic Characterization Q: How can X-ray crystallography aid in understanding this compound’s interactions? A: Co-crystallize the compound with its target protein (e.g., DHODH) and solve the structure using synchrotron radiation. Electron density maps will reveal binding conformations and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.